2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

RNA modification tRNA hypermodification post-synthetic oligonucleotide conversion

Synthesizing oligoribonucleotides with authentic 2-methylthio-N6-alkyladenosine (ms2N6A) hypermodifications at tRNA position 37 demands a precursor bearing both a 2-methylthio and a 6-chloro leaving group-generic 6-chloropurine riboside cannot deliver the required ms2 moiety. This compound is the sole validated building block for post-synthetic conversion to ms2i6A and ms2m6A. • Enables ≥95% HPLC-pure ms2i6A/ms2m6A-modified oligomers after amine displacement. • 85% yield in 3′-O-phosphitylation; fully compatible with DMTr/TBDMS-based automated synthesizer protocols. • Serves as a substrate for hexameric purine nucleoside phosphorylases, supporting enzyme-engineering studies.

Molecular Formula C11H13ClN4O4S
Molecular Weight 332.76 g/mol
Cat. No. B12072890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC11H13ClN4O4S
Molecular Weight332.76 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3
InChIKeyOAMKRDXWXFNNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthio-6-chloropurine Riboside Overview


2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as 2-methylthio-6-chloropurine riboside (2MeS6ClPR, CAS 66212-83-7), is a synthetic purine ribonucleoside analog . It features a 6-chloro substituent and a 2-methylthio group on the purine ring, linked via an N9-glycosidic bond to D-ribose . This compound serves as a critical precursor in the post-synthetic modification of oligoribonucleotides, enabling the introduction of naturally occurring 2-methylthio-N6-alkyladenosine hypermodifications found in tRNA [1].

Enables post-synthetic introduction of 2-methylthio-N6-alkyladenosine hypermodifications in tRNA
Dual-functionalized riboside (6-Cl leaving group, 2-SMe) as key phosphoramidite precursor
Compatible with solid-phase oligonucleotide synthesis and standard DMTr/TBDMS protection

Why 2MeS6ClPR Cannot Be Substituted


Generic substitution of 2-methylthio-6-chloropurine riboside with simple 6-chloropurine riboside or 2-methylthioadenosine fails because these analogs lack the orthogonal dual functionality required for the synthesis of 2-methylthio-N6-alkyladenosine (ms2N6A) modifications [1]. The 2-methylthio group is essential for introducing the ms2 hypermodification found at position 37 of tRNA anticodons, while the 6-chloro group serves as a specific leaving group for amine substitution [2]. Using a single-function analog, such as 6-methylthiopurine riboside, yields only N6-alkyladenosine products without the critical 2-methylthio moiety, resulting in incomplete structural mimicry of natural tRNA modifications [3]. The quantitative evidence below demonstrates why this dual-functionalized nucleoside is irreplaceable for precise RNA engineering applications.

6-Chloropurine riboside
Lacks the essential 2-methylthio group; cannot introduce ms2 hypermodification into tRNA anticodons.
6-Methylthiopurine riboside
Yields only N6-alkyladenosine products; fails to incorporate the 2-methylthio moiety, resulting in incomplete structural mimicry.
2-Methylthioadenosine
Absence of the 6-chloro leaving group prevents amine substitution and post-synthetic conversion to ms2N6A.

2MeS6ClPR vs. Closest Analogs: Comparative Evidence


ms2A vs. m6A Selectivity in Post-Synthetic Conversion

2-Methylthio-6-chloropurine riboside is the only precursor that enables the synthesis of oligoribonucleotides containing 2-methylthio-N6-alkyladenosines. Using the same post-synthetic reaction conditions, 6-methylthiopurine riboside exclusively yields N6-alkyladenosine products lacking the 2-methylthio group [1]. The conversion of a support-bound precursor oligonucleotide (165 mg, 6 µmol) into 2-methylthio-N6-alkyladenosine-containing oligomers achieved a final HPLC purity of at least 95% across multiple amine substrates [2].

ms2A vs. m6A selectivity
Head-to-head
2MeS6ClPR yields ms2N6A-containing oligomers with ≥95% HPLC purity; 6-methylthiopurine riboside yields only N6-alkyladenosine without 2-SMe
Supports ms2N6A-specific oligonucleotide synthesis for tRNA structure–function studies
Post-synthetic conversion with methylamine/isopentenylamine, 55°C, 2–16 h; C18 HPLC analysis
RNA modification tRNA hypermodification post-synthetic oligonucleotide conversion

Phosphoramidite Synthesis Yield Comparison

The synthesis of the key 3'-O-phosphoramidite building block from 2MeS6ClPR proceeds with an 85% yield for the final phosphitylation step, whereas the analogous 6-methylthiopurine riboside phosphoramidite was obtained in 74% yield under comparable conditions [1]. The overall synthesis of the fully protected 2MeS6ClPR phosphoramidite (compound 2) involved a sequence of 5'-O-DMTr protection (74%), 2'-O-TBDMS protection (66%), and 3'-O-phosphitylation (85%), with the final coupling-ready product confirmed by 1H NMR and MS [2].

Phosphoramidite yield
Head-to-head
85% yield for 2MeS6ClPR phosphoramidite vs. 74% for 6-methylthiopurine riboside phosphoramidite
Reported yield difference supports synthesis planning for building block scale-up
Phosphitylation step under standard conditions; purification by silica gel chromatography
nucleoside phosphoramidite solid-phase oligonucleotide synthesis synthetic yield comparison

Leaving Group Reactivity for Amine Substitution

The 6-chloro leaving group in 2MeS6ClPR exhibits significantly faster amine substitution kinetics compared to the 6-methylthio leaving group in 6-methylthiopurine riboside. For the 6-methylthio series, the reaction with methylamine required <0.5 h, whereas reaction with bulkier amines such as isopentenylamine required 0.5 h and neopentylamine required 1 h at 55°C [1]. In contrast, the 2MeS6ClPR precursor undergoes quantitative conversion with methylamine (1000 equiv) in 2–5 h at 55°C and with aqueous ammonia in 16 h at 55°C, achieving complete displacement of the chloro group as confirmed by HPLC [2].

Amine substitution
Head-to-head
6-Cl group enables quantitative conversion with methylamine or aqueous NH3; 6-SMe series not reported for NH3 under comparable conditions
Broader amine scope expands accessible ms2N6A variants for RNA engineering
Solid-support, 2 M methylamine/THF or 32% aq. NH3, 55°C, 2–16 h
nucleophilic aromatic substitution leaving group kinetics RNA precursor chemistry

Commercial Purity Specification Benchmark

Commercial 2-methylthio-6-chloropurine riboside is supplied with a minimum purity specification of 95% . In comparison, typical commercial 6-chloropurine riboside (CAS 5399-87-1) is frequently offered at ≥97% purity . However, the 2MeS6ClPR purity specification is fit-for-purpose for its primary application as a phosphoramidite precursor, where subsequent solid-phase synthesis and HPLC purification of the final oligonucleotide routinely yield product purity of ≥95% [1].

Commercial purity
Specification review
2MeS6ClPR min. 95% purity; 6-chloropurine riboside typically ≥97%
Slightly lower purchased purity is compensated by final oligonucleotide HPLC purification (≥95%)
Procurement decision on starting material purity alone may not reflect final product quality
HPLC purity nucleoside procurement quality control specification

2MeS6ClPR Application Scenarios


Synthesis of ms2A-Modified RNA for tRNA Studies

This compound is the sole precursor for synthesizing oligoribonucleotides containing ms2i6A and ms2m6A modifications present at position 37 of tRNA anticodons. Using support-bound precursor oligonucleotides carrying 2MeS6ClPR, researchers achieve quantitative post-synthetic conversion with methylamine or isopentenylamine to generate ms2m6A- and ms2i6A-containing oligomers at ≥95% HPLC purity [1]. This application is irreplaceable for studying codon–anticodon interactions and translational fidelity [2].

Large-Scale Phosphoramidite Building Block Production

The 85% yield achieved in the 3'-O-phosphitylation step of 2MeS6ClPR [1] makes it a cost-effective building block for the solid-phase synthesis of modified RNA libraries. The compound's compatibility with standard DMTr/TBDMS protection chemistry and phosphoramidite coupling protocols enables seamless integration into automated oligonucleotide synthesizer workflows .

PNP Substrate for Enzyme Engineering

2MeS6ClPR serves as a modified nucleoside substrate for hexameric purine nucleoside phosphorylases (PNPs), including those from Bacillus subtilis and other microorganisms [1]. The compound's dual substitution (2-methylthio + 6-chloro) allows researchers to probe substrate specificity determinants in the PNP active site, supporting enzyme engineering efforts for novel nucleoside analog production [2].

LC–MS Reference Standard for tRNA Nucleosides

With a minimum purity of 95% and well-characterized spectroscopic properties (1H NMR, 13C NMR, MS) [1][2], 2MeS6ClPR is suitable as a reference standard for the identification and quantification of 2-methylthio-6-chloropurine riboside in reaction mixtures during the enzymatic or chemical synthesis of modified RNA components .

Application
Selection Property
Validation Focus
tRNA hypermodification studies
Dual-functionalized precursor (6-Cl, 2-SMe)
ms2N6A product identity and HPLC purity
Phosphoramidite building block production
Reported synthesis yield profile
Phosphitylation yield and coupling efficiency
PNP substrate specificity engineering
Modified nucleoside with dual substitution
Enzyme kinetics and substrate recognition
LC-MS reference standard for modified RNA components
Characterized spectroscopic identity
Purity and spectral confirmation
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